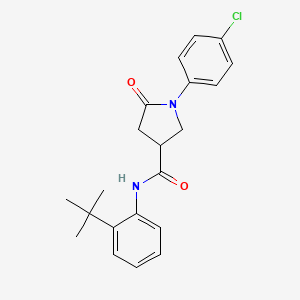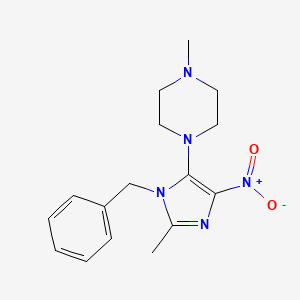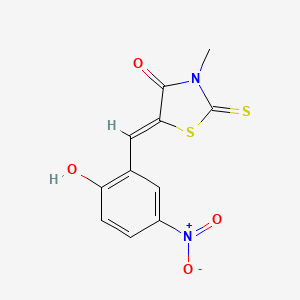![molecular formula C12H23NO B4935846 [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B4935846.png)
[1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
Wissenschaftliche Forschungsanwendungen
[1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol has been used extensively in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol has been used to investigate the function of the NMDA receptor in synaptic plasticity, learning, and memory. It has also been used to study the role of the NMDA receptor in pain perception, neurodegenerative diseases, and psychiatric disorders.
Wirkmechanismus
[1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol is a competitive antagonist of the NMDA receptor. It binds to the same site as the co-agonist glycine, which prevents the activation of the receptor by glutamate. This results in a decrease in calcium influx into the neuron, which is necessary for the induction of long-term potentiation (LTP) and synaptic plasticity.
Biochemical and Physiological Effects
[1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol has been shown to have a number of biochemical and physiological effects. It has been shown to block LTP induction in the hippocampus, which is important for learning and memory. It has also been shown to block the development of neuropathic pain in animal models. In addition, [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol has been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific role of the NMDA receptor in various physiological and pathological processes. However, one limitation of using [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol is its short half-life, which requires frequent administration in experiments.
Zukünftige Richtungen
There are several future directions for research on [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol. One area of research is the development of more potent and selective NMDA receptor antagonists. Another area of research is the investigation of the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the use of [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol in combination with other drugs, such as opioids, for the treatment of chronic pain is an area of active research.
Conclusion
In conclusion, [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol is a synthetic compound that has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol is a potent and selective antagonist of the NMDA receptor and has been shown to have a number of biochemical and physiological effects. While there are some limitations to using [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol in lab experiments, its selectivity for the NMDA receptor makes it a valuable tool for investigating the role of this receptor in various processes. There are several future directions for research on [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol, including the development of more potent and selective NMDA receptor antagonists and the investigation of the role of the NMDA receptor in neurodegenerative diseases.
Synthesemethoden
[1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol can be synthesized by reacting cyclohexylmethylamine with pyrrolidine-2-carboxaldehyde in the presence of sodium borohydride. The resulting [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol is a white crystalline powder that is soluble in water and organic solvents.
Eigenschaften
IUPAC Name |
[1-(cyclohexylmethyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h11-12,14H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOPWCAPWWHEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935763.png)


![N-[(1-cyclopentyl-4-piperidinyl)methyl]-5-[(2,4-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4935787.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B4935793.png)
![3-(2-chlorophenyl)-5-methyl-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4935795.png)
![N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4935797.png)


![1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride](/img/structure/B4935833.png)

![10-acetyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4935851.png)

